N,N'-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide

Description

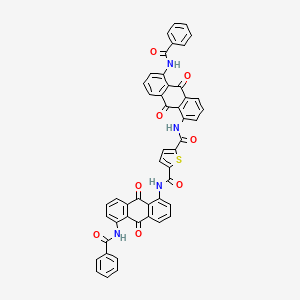

N,N'-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide is a structurally complex molecule featuring a central thiophene-2,5-dicarboxamide core bridged to two anthraquinone moieties via benzoylamino linkages. While specific data on this compound are absent in the provided evidence, its structural analogs in thiophene dicarboxamide chemistry provide a basis for inferring properties and synthesis pathways.

Properties

CAS No. |

89923-47-7 |

|---|---|

Molecular Formula |

C48H28N4O8S |

Molecular Weight |

820.8 g/mol |

IUPAC Name |

2-N,5-N-bis(5-benzamido-9,10-dioxoanthracen-1-yl)thiophene-2,5-dicarboxamide |

InChI |

InChI=1S/C48H28N4O8S/c53-41-29-17-9-21-33(39(29)43(55)27-15-7-19-31(37(27)41)49-45(57)25-11-3-1-4-12-25)51-47(59)35-23-24-36(61-35)48(60)52-34-22-10-18-30-40(34)44(56)28-16-8-20-32(38(28)42(30)54)50-46(58)26-13-5-2-6-14-26/h1-24H,(H,49,57)(H,50,58)(H,51,59)(H,52,60) |

InChI Key |

RNDNNQUALPYABR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC=C(S5)C(=O)NC6=CC=CC7=C6C(=O)C8=C(C7=O)C(=CC=C8)NC(=O)C9=CC=CC=C9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide typically involves the following steps:

Formation of Benzoylamino Anthraquinone: The initial step involves the reaction of anthraquinone with benzoyl chloride in the presence of a base, such as pyridine, to form benzoylamino anthraquinone.

Coupling with Thiophene-2,5-dicarboxylic Acid: The benzoylamino anthraquinone is then coupled with thiophene-2,5-dicarboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The anthraquinone moieties can be oxidized to form quinone derivatives.

Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.

Substitution: The benzoylamino groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Substituted benzoylamino anthraquinone derivatives.

Scientific Research Applications

N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The anthraquinone moieties can intercalate into DNA, inhibiting the activity of topoisomerases and leading to the disruption of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Core Variations: The target compound’s thiophene dicarboxamide core is simpler than the thieno[2,3-b]thiophene systems in and , which incorporate fused rings for enhanced rigidity .

- Substituent Effects: Anthraquinone groups in the target compound likely increase steric bulk and π-conjugation compared to aryl or hydrazide substituents in analogs. Electron-withdrawing groups (e.g., Cl in compound 15 ) may enhance thermal stability (>300°C).

- Synthesis: Amine coupling (e.g., compound 15 ) or condensation (e.g., compound 3b ) are probable routes for the target, though anthraquinone functionalization may require specialized conditions.

Thermal and Spectroscopic Properties

- Melting Points: All thiophene-based analogs exhibit melting points >300°C, attributed to strong intermolecular hydrogen bonding (amide/hydrazide) and aromatic stacking . The target compound’s anthraquinone groups may further elevate this due to increased planarity.

- Spectroscopy: IR spectra of analogs show characteristic amide C=O stretches (~1650–1700 cm$^{-1}$) and N–H bends (~3300 cm$^{-1}$) . $^1$H NMR of the target would display complex aromatic splitting from anthraquinone protons.

Biological Activity

N,N'-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide, with CAS number 89923-47-7, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and case studies that highlight its therapeutic potential.

Basic Information

- Molecular Formula : C₄₈H₂₈N₄O₈S

- Molecular Weight : 820.82 g/mol

- CAS Registry Number : 89923-47-7

- EINECS : 289-540-8

Structure

The compound features a complex structure characterized by a thiophene ring, anthraquinone moieties, and amide linkages. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.6 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 4.2 | Inhibition of topoisomerase II activity |

| A549 (Lung Cancer) | 3.9 | Disruption of mitochondrial membrane potential |

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells through multiple pathways.

The mechanisms underlying the biological activity of this compound include:

- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

- Apoptotic Pathway Activation : The compound activates caspases and alters Bcl-2 family protein expression, promoting programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing MCF-7 xenografts showed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to inhibit tumor growth and enhance survival rates.

Study 2: Synergistic Effects with Chemotherapeutics

Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutics such as doxorubicin. Results indicated that co-treatment enhanced the cytotoxic effects on cancer cells while reducing the effective dose required for doxorubicin, suggesting a promising approach for combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.